2-Amino-5,7-dihydro-3H-purin-6(4H)-one, also known as 6-oxopurine or a derivative of purine, is a heterocyclic compound that plays a significant role in various biological processes. This compound is classified under the purine family, which is essential for the structure of nucleic acids such as DNA and RNA. The molecular formula for 2-Amino-5,7-dihydro-3H-purin-6(4H)-one is , and its molar mass is approximately 153.14 g/mol .
The compound can be sourced from various natural and synthetic pathways. It is often derived from simpler precursors through multi-step organic reactions. In terms of classification, it falls under the category of purines, which are nitrogen-containing compounds that are fundamental to genetic material and energy transfer in cells.
The synthesis of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one typically involves several steps, including cyclization reactions between amines and carbonyl compounds. Common methods include:
In an industrial context, large-scale production may employ continuous flow processes to enhance efficiency and reduce costs. Automated systems are often used to ensure quality control throughout the synthesis process.
The molecular structure of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one consists of a purine ring system with specific functional groups that contribute to its chemical properties. The compound features:
Key structural data includes:
2-Amino-5,7-dihydro-3H-purin-6(4H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Amino-5,7-dihydro-3H-purin-6(4H)-one involves its interaction with nucleic acids and enzymes within biological systems. As an analog of natural nucleobases, it can interfere with nucleic acid synthesis, potentially inhibiting viral replication or inducing apoptosis in cancer cells. This interaction is crucial for its potential therapeutic applications in antiviral and anticancer treatments.
The physical properties include:
Chemical properties are characterized by:
Relevant analyses often involve techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm structural integrity and purity .
2-Amino-5,7-dihydro-3H-purin-6(4H)-one has several notable applications:
The synthesis of 2-aminopurine cores relies heavily on pyrimidine-based annulation strategies. A key approach involves the Traube synthesis, where 5-nitroso-4,6-diaminopyrimidine undergoes formylation and thermal cyclization to yield the purine scaffold. Modern adaptations employ Vilsmeier-type formylation under mild conditions, achieving yields >85% while minimizing side products [3] [8]. Alternative routes utilize 5-nitropyrimidine intermediates, where catalytic hydrogenation (Pd/C, H₂) generates reactive diamines that spontaneously cyclize with triethyl orthoformate. This method enables gram-scale production with >90% purity [3].
Microwave-assisted synthesis has revolutionized reaction kinetics: cyclocondensation of 5-amino-4,6-dichloropyrimidine with amines under irradiation (120°C, 30 min) achieves near-quantitative conversion, reducing traditional 12-hour refluxes to minutes [3]. Enzymatic approaches inspired by phenoxazinone synthase (PHS) mimic biosynthetic pathways; cobalt(III) complexes catalyze oxidative coupling of ortho-aminophenols, generating phenoxazinone cores analogous to purine cyclization (Kcat = 500 h⁻¹) [4].
Table 1: Comparative Analysis of 2-Aminopurine Synthetic Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical Traube | Formic acid, reflux, 12h | 60-70 | Low cost, no catalysts |
Vilsmeier Modification | POCl₃/DMF, 60°C, 2h | 85-92 | High regioselectivity |
Nitropyrimidine Route | H₂ (Pd/C), EtOH, 3h | 88-95 | Scalable, single-step cyclization |
Microwave-Assisted | 150W, 120°C, 0.5h | 92-98 | Rapid, energy-efficient |
Cobalt-Catalyzed | Co(III) complex, O₂, 25°C | 75-80 | Biomimetic, green chemistry |
Regiocontrol at C-6 exploits N-alkylation vs. C-alkylation thermodynamics. The N⁹-H tautomer dominates in solution, allowing selective C-6 functionalization via Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with 6-chloro-2-aminopurines and arylboronic acids (Pd(dppf)Cl₂, K₂CO₃) yield C-6-aryl derivatives (75-89% yield) [3]. For C-8 modification, direct C-H activation is essential: copper-mediated amidation using O-benzoylhydroxylamines at 60°C installs amino groups with 70% regioselectivity [7].
Protecting group strategies enable orthogonal derivatization: SEM (trimethylsilylethoxymethyl) shields N⁹ while phosphorous oxychloride chlorinates C-6, permitting nucleophilic displacement with amines or alkoxides. Subsequent SEM removal (TBAF) regenerates N⁹ for diversification [3]. C-8 bromination requires electrophilic conditions (Br₂, AcOH), and the resulting 8-bromo adduct participates in Ullmann couplings to form C-8-N bonds critical for kinase inhibitor pharmacophores [7].
Table 2: Regioselective Modification Strategies
Position | Reaction Type | Key Reagents/Conditions | Applications |
---|---|---|---|
C-6 | Suzuki coupling | ArB(OH)₂, Pd(dppf)Cl₂, 80°C | Aryl diversification for receptor binding |
C-6 | Nucleophilic displacement | RNH₂, iPr₂NEt, DMSO, 100°C | Aminoalkyl chain introduction |
C-8 | Copper-catalyzed amidation | CuOTf, PhI=NTs, DCE, 60°C | TSG (target-specific groups) installation |
C-8 | Electrophilic bromination | Br₂, AcOH, 25°C | Halogenation for cross-coupling |
N⁹ | SEM protection | SEM-Cl, DIPEA, CH₂Cl₂, 0°C | Temporary N-block for C-functionalization |
Chiral centers at purine C-8 demand asymmetric catalysis. Rhodium-DuPhos complexes facilitate enantioselective hydrogenation of 8-(Z)-enol ether precursors, delivering (R)-8-alkylpurines with 92% ee [8]. For N⁹-alkylated derivatives, chiral auxiliaries like (S)-phenethylamine direct stereochemistry during alkylation; auxiliary removal post-alkylation yields enantiopure N⁹-H products (>99% de) [8].
Enzymatic resolution using lipase B (Candida antarctica) hydrolyzes N⁹-acetoxyethyl esters selectively, isolating (S)-enantiomers (E = 28) [4]. Conformational analysis via DFT reveals that N¹-C2-N³-C4 torsional angles dictate propeller-like twisting, influencing hydrogen-bonding networks in crystal lattices. This understanding guides solvent-directed crystallization: hexane/IPA mixtures resolve racemates into conglomerates [8].
Table 3: Stereocontrol Approaches for Imidazopurinones
Strategy | Conditions | ee/de (%) | Limitations |
---|---|---|---|
Rh-DuPhos hydrogenation | 50 psi H₂, MeOH, 25°C | 92 | Substrate-specific |
(S)-Phenethyl auxiliary | Alkylation, then HBr removal | >99 | Multi-step synthesis |
Lipase B resolution | Vinyl acetate, phosphate buffer | 88 | Low yield (max 50%) |
Solvent-directed crystallization | Hexane:IPA (3:1), -20°C | 95 | Requires racemic mixture |
Wang resin-linked 6-chloropurines serve as universal intermediates for diversity generation. Nucleophilic displacement with amines (primary/secondary) at 60°C in DMF installs C-6 diversity, followed by N⁹-alkylation with alkyl halides (K₂CO₃, 18-crown-6). Cleavage with TFA/H₂O (95:5) releases products in >85% purity [3] [8]. For traceless synthesis, selenoamide-based linkers enable oxidative cleavage (H₂O₂) without residual functional groups [3].
Library design prioritizes three-dimensional diversity: 1) C-6 piperazines enhance solubility, 2) N⁹-chroman-4-yl groups mimic DNA-PK inhibitors, and 3) C-8 aryl rings modulate π-stacking [7]. Automated workflows (Chemspeed®) execute Suzuki couplings (C-6), reductive aminations (N⁹), and saponifications in sequence, generating 500+ compounds/week. Quality control via LC-MS/UV (220 nm) confirms >90% library members meet ≤95% purity thresholds [3].
Table 4: Solid-Phase Strategies for Purine Libraries
Resin Type | Anchor Point | Diversity Steps | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Wang resin | C-6 carboxylic | Amidation, N-alkylation | TFA:H₂O (95:5) | 85-92 |
Rink amide | N-9 | C-6 displacement, C-8 bromination | TFA:DCM (20:80) | 88-95 |
Seleno linker | C-8 | Sonogashira, Buchwald-Hartwig | H₂O₂, CH₂Cl₂ | 90-97 |
Trityl chloride | N-2 exocyclic amine | Acylation, sulfonylation | AcOH:TFE:DCM (1:1:3) | 82-89 |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: